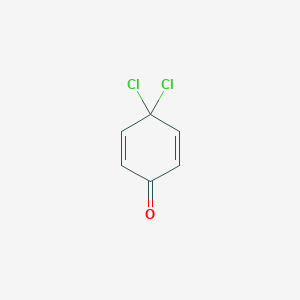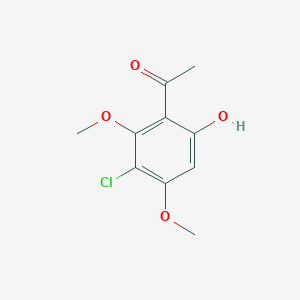
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO4 and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method includes the use of cupric bromide in a refluxing chloroform-ethyl acetate mixture . These methods ensure the selective introduction of the chloro group while maintaining the integrity of the hydroxy and methoxy groups.
Chemical Reactions Analysis
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be compared with similar compounds such as:
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Lacks the chloro group, which affects its reactivity and biological interactions.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains two hydroxy groups, leading to different hydrogen bonding patterns and reactivity.
1-(3,4-Dimethoxyphenyl)ethanone: Lacks both the chloro and hydroxy groups, resulting in different chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly the presence of the chloro group and its impact on the compound’s reactivity and interactions.
Properties
CAS No. |
81325-86-2 |
|---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
1-(3-chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO4/c1-5(12)8-6(13)4-7(14-2)9(11)10(8)15-3/h4,13H,1-3H3 |
InChI Key |
QMUAUQUQQYNWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)

![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)

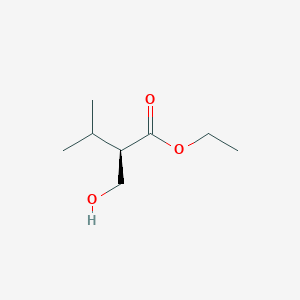

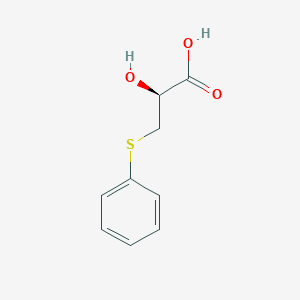
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
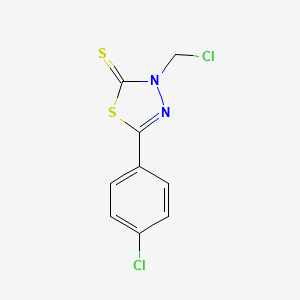
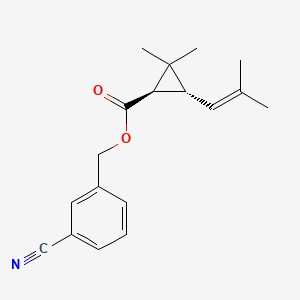
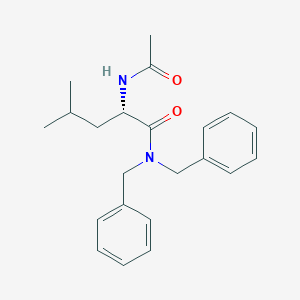
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
